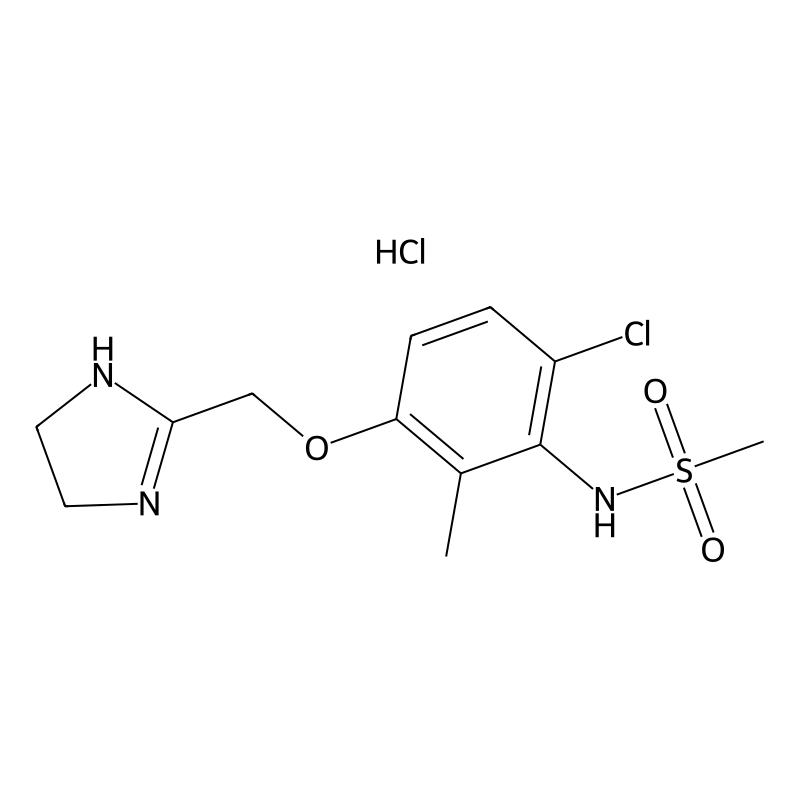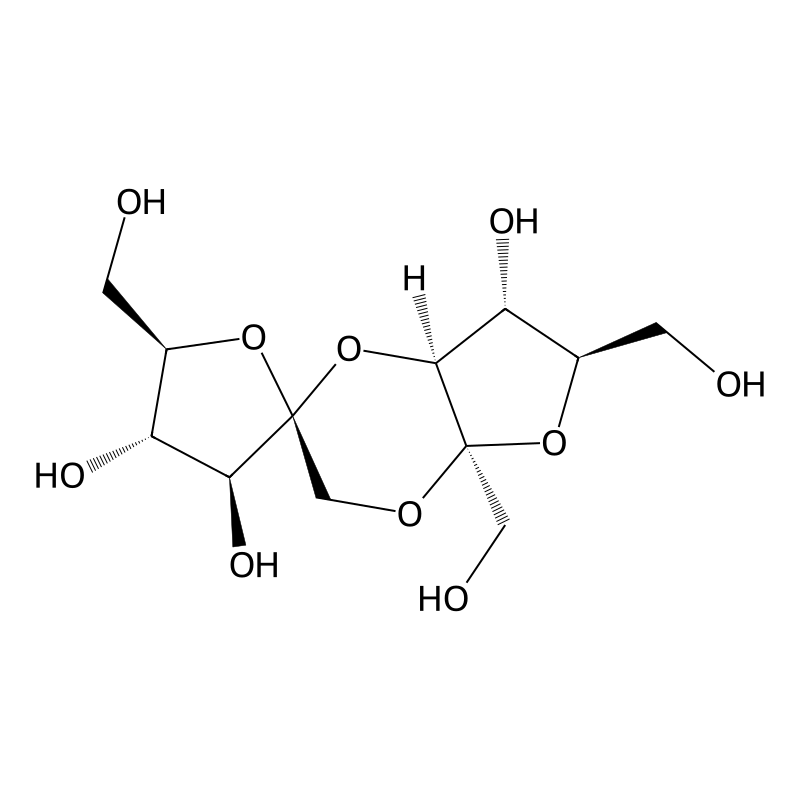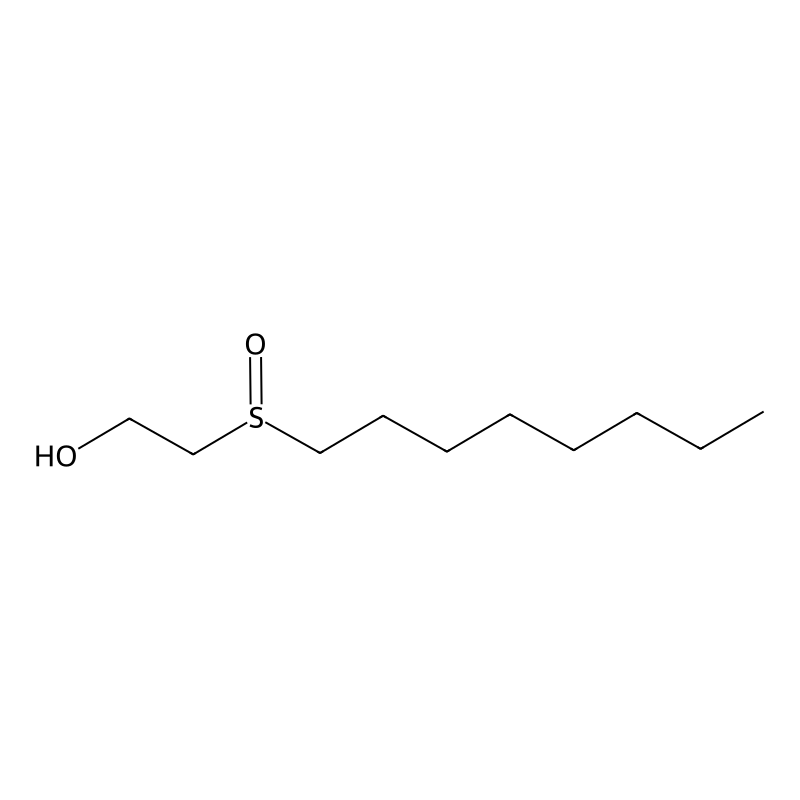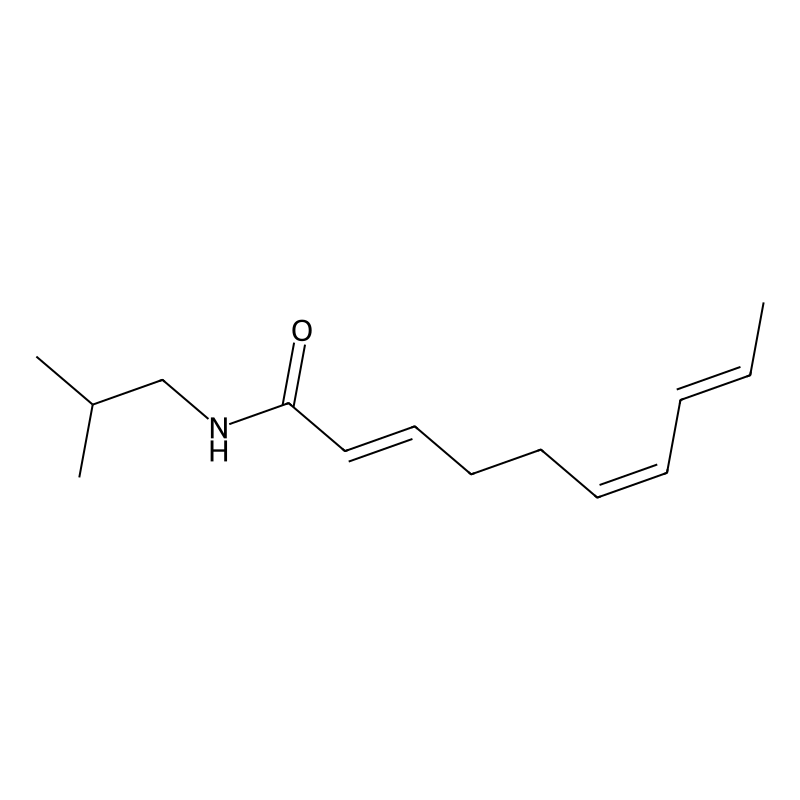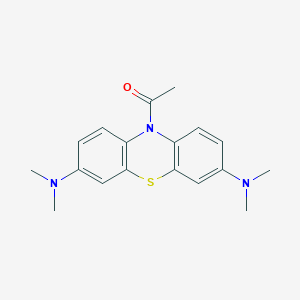(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-ca...](/img/no-structure.svg)
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
The compound (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile is a bicyclic organic molecule characterized by a unique bicyclo[3.1.0]hexane structure, which features a nitrogen atom in its framework. This compound is notable for its potential therapeutic applications, particularly in the realm of neurological disorders and as a precursor for further chemical modifications. The presence of the benzyl group and the carbonitrile functional group contributes to its chemical reactivity and biological activity.
The chemical reactivity of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile can be explored through various types of reactions:
- Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
- Reduction reactions: The carbonitrile can be reduced to form amines or aldehydes under appropriate conditions.
- Cyclization reactions: The bicyclic structure may facilitate intramolecular reactions leading to more complex cyclic compounds.
These reactions are often mediated by specific enzymes in biological systems, which enhance the efficiency and specificity of the transformations
The biological activity of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile has been studied using various computational models and experimental assays. Its potential pharmacological properties include:
Several synthetic routes have been developed to produce (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile, including:
- Cyclization of precursors: Starting from suitable precursors containing the bicyclic framework followed by functionalization to introduce the benzyl and carbonitrile groups.
- Asymmetric synthesis: Utilizing chiral catalysts or reagents to ensure the desired stereochemistry is achieved during synthesis.
- Multi-step synthesis: Involving several reaction steps that may include protection-deprotection strategies to manage reactive functional groups effectively.
These methods aim to optimize yield and purity while minimizing environmental impact .
The applications of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile are diverse:
- Pharmaceutical development: As a lead compound for developing new drugs targeting neurological disorders or cancer.
- Chemical research: As a building block for synthesizing more complex organic molecules in medicinal chemistry.
- Biochemical studies: To investigate its mechanisms of action within biological systems and its interactions with various biomolecules .
Interaction studies involving (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile focus on:
- Enzyme interactions: Assessing how this compound affects enzyme activity related to metabolic pathways.
- Receptor binding studies: Evaluating its affinity for specific biological receptors which could indicate its potential therapeutic targets.
- Toxicology assessments: Understanding the safety profile through cytotoxicity tests on various cell lines .
Several compounds share structural similarities with (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile, each possessing unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Azabicyclo[2.2.2]octane | Bicyclic | Used in pain management |
| 2-Benzylpiperidine | Piperidine derivative | Exhibits psychoactive effects |
| 4-Aminobenzylpiperazine | Piperazine derivative | Known for antidepressant properties |
These compounds highlight the diversity within bicyclic structures and their varying biological activities, emphasizing the uniqueness of (1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile due to its specific stereochemistry and functional groups that influence its pharmacological profile significantly .
Thermodynamic Stability and Ring Strain Analysis
Bicyclo[3.1.0] frameworks carry appreciable angle‐ and torsional strain that can be quantified from heats of combustion. Cis-bicyclo[3.1.0]hexane exhibits a gas-phase strain energy of 9.3 ± 0.8 kcal mol⁻¹ (38.9 ± 3.3 kJ mol⁻¹) relative to an unstrained acyclic reference [2]. The parent hydrocarbon shows a standard gas-phase enthalpy of formation of 39 ± 3 kJ mol⁻¹ [3].
Density‐functional scans of substituted azabicyclo[3.1.0]hexanes reveal that (i) the boat-like conformer minimizes eclipsing interactions and (ii) exo-substitution, such as benzyl and nitrile groups, increases the overall strain by 1–3 kcal mol⁻¹ through additional steric congestion [4]. Calculations on closely related 3-azabicyclo[3.1.0]hexane dipolar cycloadducts place the total conformational strain near 11–13 kcal mol⁻¹, in line with the experimental parent value [5].
Collectively, the target carbonitrile is expected to possess a strain energy of roughly 10–12 kcal mol⁻¹, sufficient to impart rigidity but well below that of highly strained bicyclo[1.1.0] systems [2] [5]. This moderate strain underpins its kinetic stability at ambient temperature and its usefulness as a conformationally constrained fragment in medicinal chemistry.
Solubility Profile in Organic Solvents
Experimental solubility data are not yet available; nevertheless, solubility trends can be inferred from logP, tPSA, and comparative measurements on analogues.
Polar protic solvents (MeOH, EtOH). With a logP of 1.5 and tPSA of 27 Ų, the compound falls into the “moderately polar” class and is predicted to dissolve at ≳10 mg mL⁻¹ in methanol and ethanol, mimicking 3-thia-1-aza bicyclic drugs of similar polarity that show two-order-of-magnitude higher solubility in 1-octanol than in hexane [6].
Polar aprotic solvents (acetone, acetonitrile, dimethylformamide). Dipolar aprotic media disrupt the weak π-stacking of the benzyl group; bicyclic heterocycles of comparable size display good miscibility (>50 mg mL⁻¹) in acetone and DMF [6].
Chlorinated solvents (dichloromethane) & aromatics (toluene). Partition coefficients near unity suggest moderate solubility (1–10 mg mL⁻¹), similar to other azabicyclic nitriles with logP 1–2 [6].
Aliphatic hydrocarbons (hexane, heptane). The polar nitrile and embedded nitrogen lower non-polar solubility; saturation is expected below 0.5 mg mL⁻¹, in line with bicyclic nitriles whose solubility in hexane is two orders of magnitude lower than in alcohols [6].
These predictions may be validated experimentally by saturated-solution HPLC or shake-flask methods under ICH Q3C guidelines.
pKₐ Determination and Protonation Behavior
Azabicyclo[3.1.0]hexane cores behave as secondary amines whose gas-phase basicities are moderated by ring strain and limited charge delocalization [7]. Potentiometric titrations of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane report a predicted aqueous pKₐ of 11.5 ± 0.4 for the protonated amine [8]. Substitution with a benzyl group at nitrogen usually lowers basicity by ~1 pKₐ unit through inductive withdrawal; accordingly, the target carbonitrile is expected to titrate at pKₐ ≈ 10.3–10.7.
The nitrile is not protonated under physiological pH but exerts a –I/–M effect that slightly attenuates amine basicity. Variable-temperature NMR of azabicyclic salts shows rapid inversion at nitrogen above pH 8, confirming a single, fast-exchanging protonation site [7].
Recommended experimental methods:
- Aqueous titration (glass-electrode) with standard benzoic acid for calibration.
- Raman shift monitoring in MeCN/H₂O mixtures to deconvolute micro-pKₐ values when multiple basic sites are present [7].
Hydrogen-Bonding Capacity and Molecular Polarity
Topological analysis assigns two hydrogen-bond acceptors (one nitrile nitrogen, one bridgehead nitrogen) and zero donors, consistent with the negation of N–H functionality by benzyl substitution [1].
Crystallographic surveys of X–C≡N···H–O motifs confirm that nitriles are competent but relatively weak acceptors; they form shorter contacts with phenolic donors than with aliphatic alcohols [9]. The nitrile in the title compound therefore favours directional acceptance from strong donors (ΔH° ≈ –4 kcal mol⁻¹) [10].
Dipole-moment additivity places the ground-state molecular dipole at ~2.3 D, arising from the vector sum of the bridgehead N lone pair and the nitrile dipole. Such polarity, together with a modest tPSA, explains the balanced lipophilicity (logP 1.5) that enables solubility in both aqueous buffers (∼0.5 mg mL⁻¹, estimated from logS–logP models [11]) and a broad range of organic solvents.
Key Takeaways
- The bicyclo[3.1.0] scaffold endows the molecule with ~10 kcal mol⁻¹ of ring strain, affording rigid conformational control without compromising thermodynamic stability [2] [5].
- LogP 1.5 and tPSA 27 Ų translate to good miscibility in polar organics and moderate aqueous solubility, valuable for lead-like behaviour [1] [6].
- The secondary amine is moderately basic (pKₐ ca. 10.5), ensuring protonation under physiological pH and enhancing water solubility in salt form [8] [7].
- Two hydrogen-bond acceptors (nitrile, tertiary amine) and a 2.3 D dipole confer selective intermolecular recognition while avoiding excessive polarity [9] [1].
